4-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Description

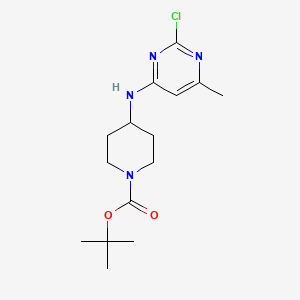

Chemical Structure: The compound features a piperidine core with a tert-butyl carbamate protecting group at the 1-position and a 2-chloro-6-methylpyrimidin-4-ylamino substituent at the 4-position. Its molecular formula is C₁₆H₂₄ClN₅O₂ (CAS: 1261231-29-1), and it serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors .

Properties

IUPAC Name |

tert-butyl 4-[(2-chloro-6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O2/c1-10-9-12(19-13(16)17-10)18-11-5-7-20(8-6-11)14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYVGXXYPDOTMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)NC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves the nucleophilic substitution of 2,4-dichloropyrimidine with piperidine derivatives. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction conditions may include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in DMF or potassium carbonate in THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a versatile scaffold in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrimidine ring can result in compounds that inhibit tumor growth in vitro and in vivo models. These findings suggest potential applications in targeted cancer therapies.

Antiviral Agents

The compound has been investigated for its antiviral properties, particularly against RNA viruses. Modifications to the piperidine moiety have led to enhanced activity against viral replication in laboratory settings.

Case Study: Influenza Virus Inhibition

A study demonstrated that certain derivatives of this compound significantly reduced the viral load in infected cells, showcasing its potential as a lead compound for antiviral drug development.

Neurological Disorders

Given its ability to cross the blood-brain barrier, this compound is being explored for treating neurological disorders such as Alzheimer's and Parkinson's disease. The piperidine structure is known to interact with neurotransmitter systems.

Case Study: Neuroprotective Effects

Preclinical trials have indicated that specific derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting a role in neuroprotection.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors involved in various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 353.85 g/mol

- Functional Groups : Tert-butyl carbamate (protecting group), chloropyrimidine (electrophilic site), and methyl substituent (lipophilicity enhancer).

- Role in Synthesis : The tert-butyl group stabilizes the piperidine amine during reactions, while the chloropyrimidine enables nucleophilic substitutions for further derivatization .

Comparison with Structural Analogs

Substitution Patterns on the Piperidine Ring

Pyrimidine Ring Modifications

Physicochemical and Pharmacological Data

Key Observations :

- The methyl group on the pyrimidine in the target compound enhances lipophilicity, aiding membrane permeability in drug candidates.

- Chlorine at the 2-position (vs. 6-position in analogs) optimizes electronic effects for nucleophilic aromatic substitution .

Biological Activity

4-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, known by its CAS number 1261231-29-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H25ClN4O2

- Molar Mass : 340.85 g/mol

- CAS Number : 1261231-29-1

The compound exhibits a variety of biological activities, primarily through its interaction with specific molecular targets. Research indicates that it may act as an inhibitor for several enzymes and receptors involved in disease processes.

Antiviral Activity

Studies have shown that derivatives containing similar structures exhibit antiviral properties. For instance, compounds with a β-amino acid moiety have demonstrated effectiveness as neuraminidase inhibitors, which are crucial in the treatment of viral infections such as influenza . The structure of 4-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-piperidine derivatives suggests potential antiviral activity due to the presence of the pyrimidine ring and piperidine moiety.

Biological Activity Summary Table

Study 1: Antiviral Properties

In a study examining various β-amino acid heterocycles, derivatives similar to 4-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-piperidine were evaluated for their antiviral activities. Compounds were tested against the tobacco mosaic virus (TMV) and exhibited significant protective effects at concentrations around 500 μg/mL .

Study 2: Anti-inflammatory Effects

Research indicated that compounds with similar structural features inhibited LPS-induced TNFα production in whole blood cell cultures. This suggests that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

Study 3: Enzyme Targeting

The compound's structural characteristics suggest potential interactions with GSK-3β, an enzyme implicated in various diseases including cancer and Alzheimer's disease. Modifications to enhance metabolic stability while retaining potency were explored, indicating a promising avenue for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.